molecular formula C8H12N4O4 B12794333 3'-Deoxyribavirin CAS No. 57198-11-5

3'-Deoxyribavirin

Cat. No.: B12794333
CAS No.: 57198-11-5
M. Wt: 228.21 g/mol
InChI Key: XKNLIQRSVKDLAN-UHFFFAOYSA-N
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Description

3’-Deoxyribavirin is a derivative of ribavirin, a synthetic nucleoside analog with broad-spectrum antiviral activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxyribavirin typically involves the deoxygenation of ribavirin. One common method includes the use of selective deoxygenation reagents such as tributyltin hydride in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures .

Industrial Production Methods: Industrial production of 3’-Deoxyribavirin follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3’-Deoxyribavirin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various deoxygenated and substituted analogs of ribavirin, each with distinct antiviral properties .

Scientific Research Applications

Mechanism of Action

3’-Deoxyribavirin exerts its antiviral effects by inhibiting the synthesis of viral RNA. It is phosphorylated by cellular kinases to form its active triphosphate form, which competes with natural nucleotides for incorporation into viral RNA. This incorporation leads to premature termination of RNA synthesis and inhibition of viral replication .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Ribavirin: The parent compound, known for its broad-spectrum antiviral activity.

    2’-Deoxyribavirin: Another derivative with modifications at the 2’ position.

    3’-Azido-3’-deoxythymidine (AZT): A nucleoside analog used in the treatment of HIV

Uniqueness: 3’-Deoxyribavirin is unique due to its specific deoxygenation at the 3’ position, which imparts distinct biochemical properties and antiviral activity. Unlike ribavirin, it has shown selective efficacy against certain RNA viruses, making it a valuable compound in antiviral research .

Properties

CAS No.

57198-11-5

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

1-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C8H12N4O4/c9-6(15)7-10-3-12(11-7)8-5(14)1-4(2-13)16-8/h3-5,8,13-14H,1-2H2,(H2,9,15)

InChI Key

XKNLIQRSVKDLAN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(C1O)N2C=NC(=N2)C(=O)N)CO

Origin of Product

United States

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